

2-Amino-4-chloro-5-fluorobenzoic acid

molecular structure

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Compound of Interest

Compound Name: 2-Amino-4-chloro-5-fluorobenzoic acid

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An In-depth Technical Guide to **2-Amino-4-chloro-5-fluorobenzoic Acid**: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-4-chloro-5-fluorobenzoic acid**, a halogenated anthranilic acid derivative. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on its molecular structure, predicted properties, and offers insights based on closely related analogs. The content is intended to support research and development activities in medicinal chemistry, drug discovery, and material science.

Molecular Structure and Identification

2-Amino-4-chloro-5-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. The spatial arrangement of the amino, chloro, and fluoro substituents on the benzoic acid scaffold dictates its chemical reactivity and potential biological activity.

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	2-amino-4-chloro-5-fluorobenzoic acid	[1]
CAS Number	108288-16-0	[1][2]
Molecular Formula	C ₇ H ₅ ClFNO ₂	[1][2]
Molecular Weight	189.57 g/mol	[1][2]
SMILES	<chem>C1=C(C(=CC(=C1F)Cl)N)C(=O)O</chem>	[1]
InChI	InChI=1S/C7H5ClFNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)	[1]

| InChIKey | NGCSJYVKMMNJIJ-UHFFFAOYSA-N |[1] |

Molecular structure of **2-Amino-4-chloro-5-fluorobenzoic acid**.

Physicochemical Properties

While experimental data for **2-Amino-4-chloro-5-fluorobenzoic acid** are not readily available, data for structurally similar compounds can provide valuable estimates. The presence of the amino group, carboxylic acid, and halogen substituents will influence properties such as solubility, melting point, and pKa.

Table 2: Physicochemical Data of **2-Amino-4-chloro-5-fluorobenzoic Acid** and Related Compounds

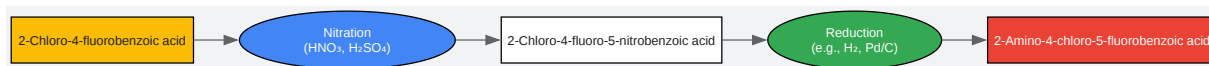
Property	2-Amino-4-chloro-5-fluorobenzoic acid	2-Amino-5-fluorobenzoic acid	2-Amino-4-fluorobenzoic acid	2-Amino-5-chlorobenzoic acid
Purity	≥98% ^[2]	97% ^[3]	97% ^[4]	-
Melting Point (°C)	Not available	181-183 ^[3]	192-196 ^[4]	200 (decomposes)
pKa (Predicted)	3.03 ± 0.25 ^[5]	-	-	-
Solubility	Soluble in Methanol ^[5]	-	-	-

| Appearance | Grey Solid^[5] | Solid^[3] | - | - |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **2-Amino-4-chloro-5-fluorobenzoic acid** is not currently available. However, a plausible synthetic route can be inferred from the synthesis of related halogenated anthranilic acids. A common strategy involves the nitration of a substituted benzoic acid followed by the reduction of the nitro group.

A potential precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, has a documented synthesis, which can serve as a starting point for a proposed synthetic pathway.^[6]



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Proposed synthetic workflow for **2-Amino-4-chloro-5-fluorobenzoic acid**.

General Experimental Protocol (Inferred)

Step 1: Nitration of 2-Chloro-4-fluorobenzoic acid A procedure similar to the one described for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid could be adapted.^[6] This would typically

involve the careful addition of 2-chloro-4-fluorobenzoic acid to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction mixture would then be worked up, for example, by pouring it onto ice, followed by filtration and washing to isolate the crude nitrated product.

Step 2: Reduction of 2-Chloro-4-fluoro-5-nitrobenzoic acid The isolated 2-chloro-4-fluoro-5-nitrobenzoic acid would then be subjected to a reduction reaction to convert the nitro group to an amino group. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7] Alternative reducing agents could also be employed. Following the reduction, the catalyst would be removed by filtration, and the solvent evaporated to yield the crude **2-Amino-4-chloro-5-fluorobenzoic acid**, which could then be purified by recrystallization.

Spectroscopic Analysis

Specific spectroscopic data (NMR, IR, MS) for **2-Amino-4-chloro-5-fluorobenzoic acid** are not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, with their chemical shifts and coupling constants influenced by the surrounding amino, chloro, fluoro, and carboxylic acid groups. The protons of the amino and carboxylic acid groups would also be visible, though their chemical shifts can be broad and solvent-dependent.
- **IR Spectroscopy:** The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.[8]
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (189.57 g/mol), along with characteristic fragmentation patterns.

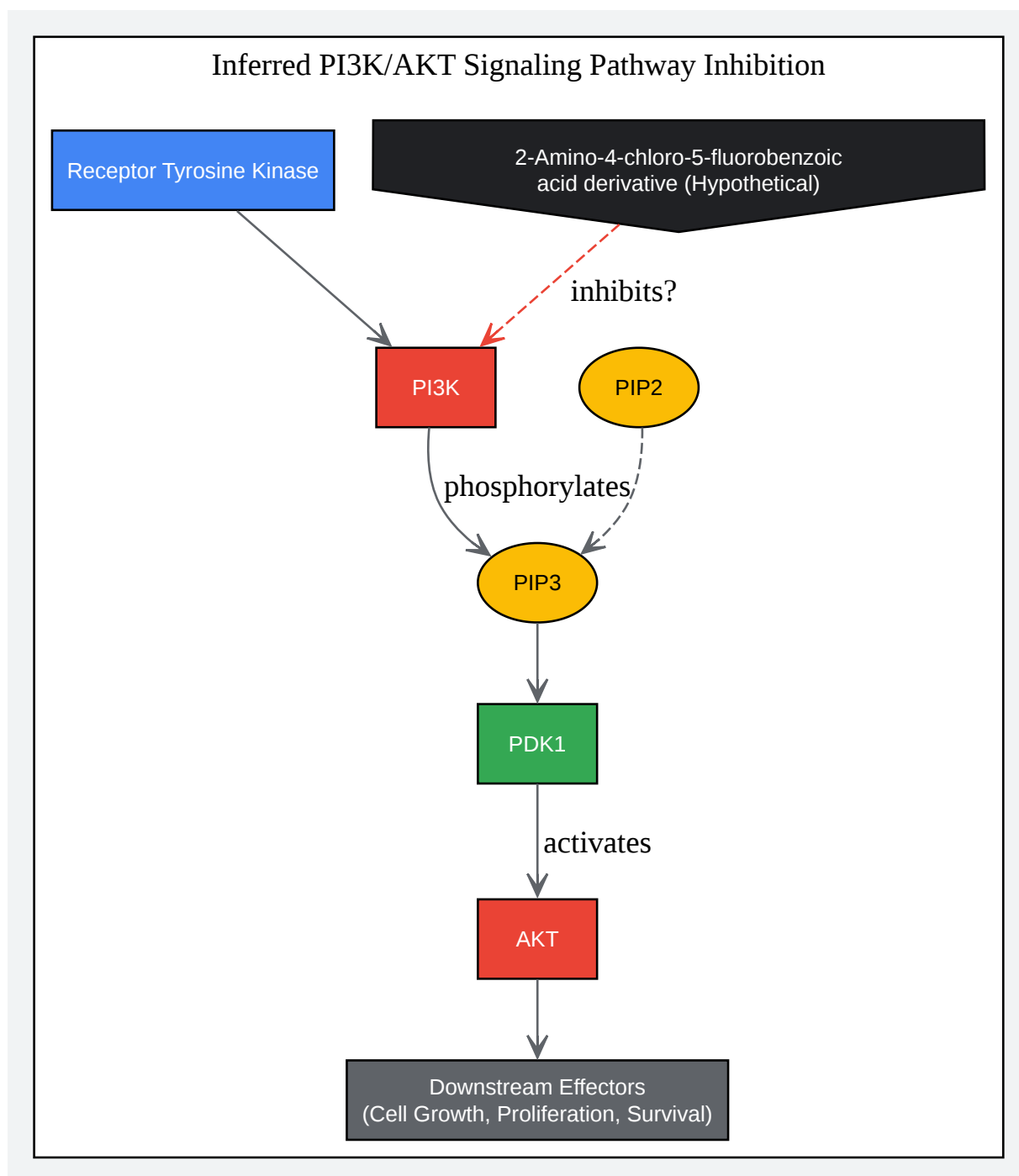
Biological Activity and Potential Applications

While there is no direct evidence in the literature detailing the biological activity of **2-Amino-4-chloro-5-fluorobenzoic acid**, its structural similarity to other biologically active molecules suggests potential areas for investigation. Substituted anthranilic acids are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[\[9\]](#)[\[10\]](#)

The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[\[11\]](#)[\[12\]](#)

Based on the activity of its isomers, **2-Amino-4-chloro-5-fluorobenzoic acid** could be explored for its potential as an intermediate in the development of novel therapeutics, including:

- Anticancer agents: The structural analog, 2-amino-3-chlorobenzoic acid, has been investigated as a potential cancer antagonist that may modulate the PI3K/AKT signaling pathway.[\[13\]](#)
- Anti-inflammatory drugs: Anthranilic acid derivatives are the basis for fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs).[\[9\]](#)
- Antimicrobial agents: Derivatives of 2-chlorobenzoic acid have shown activity against both Gram-positive and Gram-negative bacteria.[\[13\]](#)



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Hypothesized inhibition of the PI3K/AKT pathway by a derivative.

Conclusion

2-Amino-4-chloro-5-fluorobenzoic acid is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data is

sparse, this guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic routes based on the available information for related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and materials science. Researchers are encouraged to use the information herein as a starting point for their investigations into this and other halogenated anthranilic acid derivatives.

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